AS-605240

Description

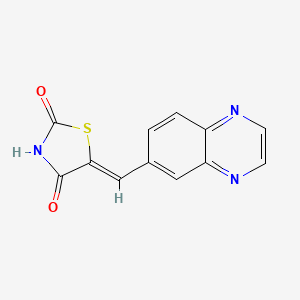

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWZFLMPDUSYGV-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018492 | |

| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287651-14-2, 648450-29-7 | |

| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS605240 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AS-605240: A Technical Guide to a Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

AS-605240 is a potent, orally active, and selective small-molecule inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ).[1][2] As an ATP-competitive inhibitor, it has emerged as a critical tool for dissecting the specific roles of PI3Kγ in a multitude of cellular processes, particularly in the realms of inflammation and immune response.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Selective PI3Kγ Inhibition

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the p110γ catalytic subunit of PI3Kγ.[2][3] This binding event prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger in the PI3K signaling cascade. The inhibition of PIP3 production subsequently blocks the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1][2] The disruption of the PI3Kγ/Akt signaling pathway underlies the diverse cellular effects of this compound.[1][4]

Quantitative Data: Isoform Selectivity and Potency

A key feature of this compound is its significant selectivity for the PI3Kγ isoform over other Class I PI3K isoforms (α, β, and δ). This selectivity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized below.

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 8[3][5][6][7] |

| PI3Kα | 60[3][5][6][7] |

| PI3Kβ | 270[3][5][7] |

| PI3Kδ | 300[3][5][7] |

This compound demonstrates a 7.5-fold greater selectivity for PI3Kγ over PI3Kα and over 30-fold selectivity compared to PI3Kβ and PI3Kδ.[5][7] The compound also exhibits a binding affinity (Ki) of 7.8 nM for PI3Kγ.[1][5] In cellular assays, this compound has been shown to inhibit C5a-mediated PKB phosphorylation in RAW264.7 mouse macrophages with an IC50 of 90 nM.[1][5]

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt signaling pathway and the specific point of inhibition by this compound.

Experimental Protocols

In Vitro PI3K Lipid Kinase Assay

This assay is fundamental for determining the inhibitory potency (IC50) of this compound against different PI3K isoforms.

Objective: To quantify the enzymatic activity of PI3K isoforms in the presence of varying concentrations of this compound.

Methodology:

-

Reaction Setup: Purified recombinant human PI3K isoforms (α, β, γ, or δ) are incubated in a kinase-specific buffer at room temperature.[7]

-

Component Addition: The reaction mixture includes lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer), radiolabeled γ[33P]ATP, and serially diluted this compound or a DMSO vehicle control.[7] The concentrations of ATP and lipids are optimized for each isoform.[7]

-

Incubation: The kinase reaction is allowed to proceed for a defined period, typically 1-2 hours.[5][7]

-

Reaction Termination: The reaction is stopped by the addition of 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product.[2]

-

Detection: The amount of incorporated ³³P is quantified using a scintillation counter.[8]

-

Data Analysis: IC50 values are determined by fitting the data to a sigmoidal dose-response curve.[8]

Cellular Assay: PKB/Akt Phosphorylation in Macrophages

This assay assesses the in-cell activity of this compound by measuring its effect on a key downstream target of PI3K signaling.

Objective: To determine the effect of this compound on agonist-induced phosphorylation of Akt in a relevant cell line.

Methodology:

-

Cell Culture and Starvation: RAW264.7 mouse macrophages are cultured and then starved in a serum-free medium for 3 hours to reduce basal Akt phosphorylation.[5]

-

Inhibitor Pre-treatment: Cells are pre-treated with varying concentrations of this compound or DMSO for 30 minutes.[5]

-

Stimulation: Cells are stimulated with a G-protein coupled receptor (GPCR) agonist, such as 50 nM C5a, for 5 minutes to activate PI3Kγ.[5]

-

Cell Lysis: The reaction is stopped, and cells are lysed to extract total protein.

-

Detection: Phosphorylated Akt (at Ser473) is detected and quantified using a specific antibody via standard ELISA or Western blotting protocols.[5]

-

Data Analysis: The concentration of this compound that inhibits 50% of the C5a-induced Akt phosphorylation is determined.

In Vivo Efficacy

This compound has demonstrated efficacy in various animal models, primarily those of inflammatory and autoimmune diseases. For instance, in a mouse model of collagen-induced arthritis, oral administration of this compound at 50 mg/kg substantially reduced both clinical and histological signs of joint inflammation.[1] It has also been shown to prevent and reverse autoimmune diabetes in non-obese diabetic (NOD) mice by suppressing autoreactive T-cells and increasing regulatory T-cells (Tregs).[1][9] Furthermore, this compound has been found to inhibit osteoclast formation and bone loss in mouse models of osteoporosis by suppressing the PI3K/Akt signaling pathway.[4][10][11]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ.[2] Its mechanism of action, centered on the competitive inhibition of ATP binding to PI3Kγ and subsequent blockade of the PI3K/Akt signaling pathway, is well-established. The extensive in vitro and in vivo data underscore its utility as a valuable research tool for elucidating the physiological and pathological roles of PI3Kγ, particularly in the context of inflammation, autoimmunity, and bone metabolism. The detailed protocols provided herein offer a solid foundation for researchers to further investigate the therapeutic potential of targeting PI3Kγ with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 4. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. adooq.com [adooq.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

AS-605240: A Comprehensive Technical Profile of a PI3Kγ Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AS-605240, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This compound serves as a critical tool for investigating the specific roles of PI3Kγ in cellular signaling, particularly in the context of inflammation, immunity, and cancer. This document outlines its selectivity profile, the experimental methodologies used for its characterization, and visual representations of its mechanism of action and experimental workflows.

Selectivity Profile of this compound

This compound is an ATP-competitive inhibitor that demonstrates significant selectivity for the PI3Kγ isoform over other Class I PI3K isoforms.[1][2][3] The inhibitory potency, as determined by half-maximal inhibitory concentration (IC50) values in cell-free biochemical assays, highlights a clear preference for PI3Kγ.[4]

The compound is approximately 7.5-fold more selective for PI3Kγ than for PI3Kα, and over 30-fold more selective compared to PI3Kβ and PI3Kδ.[4][5][6] The Ki value for this compound against PI3Kγ is 7.8 nM.[5][7]

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 8[2][4][5][8] |

| PI3Kα | 60[2][4][5][8] |

| PI3Kβ | 270[2][4][5][8] |

| PI3Kδ | 300[2][4][5][8] |

In cellular assays, this compound has been shown to inhibit C5a-mediated PKB (Akt) phosphorylation in RAW264 mouse macrophages with an IC50 of 90 nM.[5][7][9][10] It also effectively blocks MCP-1-induced PKB phosphorylation.[5][7]

Experimental Protocols

The characterization of this compound's selectivity was achieved through rigorous in vitro lipid kinase assays. These assays measure the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns) by the specific PI3K isoform in the presence of radiolabeled ATP.[4]

In Vitro PI3K Lipid Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific PI3K isoforms.

General Principle: Purified recombinant human PI3K isoforms are incubated with a lipid substrate, radiolabeled ATP (γ[33P]ATP), and varying concentrations of this compound. The amount of incorporated radiolabel into the lipid substrate is quantified to determine the level of kinase inhibition.[4][11]

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

Lipid vesicles (PtdIns and PtdSer)

-

γ[33P]ATP

-

This compound (dissolved in DMSO)

-

Kinase Buffer

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads[5][9]

Protocol Summary:

-

Reaction Setup: The specific PI3K isoform is incubated in a kinase buffer at room temperature with lipid vesicles and varying concentrations of this compound or DMSO as a control.[4]

-

Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and γ[33P]ATP.[5]

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 2 hours for PI3Kδ) to allow for substrate phosphorylation.[5]

-

Termination: The reaction is stopped by the addition of a stopping reagent, such as neomycin-coated SPA beads which bind to the phosphorylated lipid product.[5][9]

-

Detection: The amount of radioactivity incorporated into the lipid substrate is measured using a scintillation counter.[1]

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isoform-Specific Conditions:

-

PI3Kγ Assay:

-

PI3Kα Assay:

-

PI3Kδ Assay:

Cellular Assay: PKB/Akt Phosphorylation

Objective: To assess the inhibitory effect of this compound on the PI3K signaling pathway in a cellular context.

Protocol Summary:

-

Cell Culture: Cells (e.g., RAW264.7 macrophages) are cultured and serum-starved for 3 hours.[5]

-

Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or DMSO for 30 minutes.[5]

-

Stimulation: Cells are stimulated with an agonist (e.g., 50 nM C5a) for 5 minutes to activate the PI3K pathway.[1][5]

-

Cell Lysis: Cells are lysed to extract total protein.[1]

-

Detection: The phosphorylation of Akt at Ser473 is monitored using a phosphorylated Akt-specific antibody via standard ELISA or Western blotting protocols.[1][5]

Visualizing the Molecular Action and Experimental Design

To further elucidate the role of this compound, the following diagrams illustrate the PI3K signaling pathway and the experimental workflow for determining kinase selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 3. This compound - Chemietek [chemietek.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. tribioscience.com [tribioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. selleckchem.com [selleckchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. assets.fishersci.com [assets.fishersci.com]

AS-605240: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of AS-605240, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). Tailored for researchers, scientists, and drug development professionals, this document outlines the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1][2] Its core chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 648450-29-7 | [1][3] |

| Molecular Formula | C₁₂H₇N₃O₂S | [1][3] |

| Molecular Weight | 257.27 g/mol | [1] |

| IUPAC Name | (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione | [1] |

| SMILES | O=C(NC/1=O)SC1=C\C2=CC=C3N=CC=NC3=C2 | [1] |

| InChI Key | SQWZFLMPDUSYGV-UXBLZVDNSA-N | [1] |

| Appearance | Solid powder (Pink to orange) | [4] |

| Solubility | Soluble in DMSO, not in water | [1] |

| Storage | Powder: -20°C for long term (years). In solvent: -80°C (up to 2 years) | [1][4] |

Pharmacological Properties and Mechanism of Action

This compound is a potent, orally active, and ATP-competitive inhibitor of PI3Kγ.[3][5][6] It exhibits significant selectivity for the γ isoform over other Class I PI3K isoforms.[7] The primary mechanism of action involves the inhibition of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃), a critical step in the PI3K signaling pathway.[6]

In Vitro Potency and Selectivity

The inhibitory activity of this compound against various PI3K isoforms has been determined in cell-free assays.

| Target | IC₅₀ | Reference |

| PI3Kγ | 8 nM | [3][5][7] |

| PI3Kα | 60 nM | [3][5][7] |

| PI3Kβ | 270 nM | [3][5][7] |

| PI3Kδ | 300 nM | [3][5][7] |

This compound demonstrates over 30-fold selectivity for PI3Kγ compared to PI3Kδ and PI3Kβ, and 7.5-fold selectivity over PI3Kα.[7]

Signaling Pathway

This compound primarily targets the PI3Kγ signaling cascade, which plays a crucial role in inflammatory and immune responses.

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro PI3Kγ Kinase Assay

This protocol outlines a method to determine the inhibitory activity of this compound on PI3Kγ.

Caption: Workflow for an in vitro PI3Kγ kinase inhibition assay.

Methodology:

-

Reagents: Human recombinant PI3Kγ, ATP (with γ-[³³P]ATP), lipid vesicles (phosphatidylinositol and phosphatidylserine), kinase buffer, this compound, DMSO, and Neomycin-coated Scintillation Proximity Assay (SPA) beads.[7]

-

Procedure:

-

In a reaction plate, incubate human PI3Kγ with varying concentrations of this compound (or DMSO as a control) in the kinase buffer for a defined pre-incubation period.[7]

-

Initiate the kinase reaction by adding the lipid vesicles and ATP (spiked with γ-[³³P]ATP).[7]

-

Allow the reaction to proceed at room temperature for a specified duration (e.g., 2 hours).[7]

-

Terminate the reaction by adding a suspension of Neomycin-coated SPA beads.[7] These beads bind to the phosphorylated lipid product.

-

Measure the amount of radiolabeled product by scintillation counting.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity Assessment

This protocol describes a general method to evaluate the in vivo efficacy of this compound in a mouse model of inflammation.

Methodology:

-

Animal Model: Utilize a relevant mouse model of inflammation, such as collagen-induced arthritis or RANTES-induced peritonitis.[5][7]

-

Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5-50 mg/kg) to the experimental groups.[4][7] A vehicle control group should be included.

-

Assessment of Inflammation:

-

For arthritis models, monitor clinical signs such as paw swelling and joint inflammation.[4] At the end of the study, perform histological analysis of the joints to assess tissue damage.

-

For peritonitis models, quantify the recruitment of inflammatory cells (e.g., neutrophils) to the peritoneal cavity after an inflammatory stimulus.[5]

-

-

Data Analysis: Compare the inflammatory parameters between the this compound-treated groups and the vehicle control group to determine the in vivo efficacy and dose-response relationship. The ED₅₀ value, the dose at which 50% of the maximal effect is observed, can be calculated.[5]

Therapeutic Potential

This compound has shown promise in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and pulmonary fibrosis.[1][8] Its ability to selectively target PI3Kγ suggests a potential therapeutic advantage by minimizing off-target effects associated with pan-PI3K inhibitors.[9][10] Further research is warranted to fully elucidate its therapeutic potential in human diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. AS 605240 | CAS 648450-29-7 | AS605240 | Tocris Bioscience [tocris.com]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 9. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

AS-605240: A Technical Guide to a Selective PI3Kγ Inhibitor

Abstract

AS-605240 is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). As an ATP-competitive inhibitor, it demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms, establishing it as a critical tool for investigating the specific roles of PI3Kγ in physiological and pathological processes, particularly in inflammation and immunology.[1][2] This document provides a comprehensive technical overview of the discovery, history, chemical properties, and biological activity of this compound. It includes detailed experimental protocols for its characterization and visualization of its core signaling pathway and experimental applications, intended for researchers, scientists, and drug development professionals.

Discovery and History

This compound emerged in the early 2000s as a key small molecule for probing the function of PI3Kγ. Its significance was prominently highlighted in a 2005 publication in Nature Medicine by Camps et al., which detailed its ability to suppress joint inflammation and damage in mouse models of rheumatoid arthritis.[3] This study, along with a companion paper on its effects in a mouse model of lupus, established this compound as a benchmark for selective PI3Kγ inhibition.[3] It demonstrated that targeting this specific PI3K isoform, which is highly expressed in leukocytes, could achieve potent anti-inflammatory effects.[3] Since these foundational studies, this compound has been widely used in preclinical research to elucidate the role of PI3Kγ in a variety of inflammatory and autoimmune conditions, cancer, and metabolic diseases.[2][3][4] There is no publicly available information suggesting that this compound has entered human clinical trials, and it remains primarily a tool for laboratory research.

Chemical Structure and Physicochemical Properties

This compound, chemically named 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a member of the thiazolidinedione class of compounds.[1] Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione |

| Molecular Formula | C₁₂H₇N₃O₂S |

| Molecular Weight | 257.27 g/mol |

| CAS Number | 648450-29-7 |

| Appearance | Pink to orange solid |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol |

| Storage | Store solid at -20°C. Store DMSO solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Mechanism of Action

This compound functions as a potent and ATP-competitive inhibitor of PI3Kγ.[1][5] It binds to the ATP-binding pocket of the enzyme's catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP₃).[1][6] This action blocks the downstream signaling cascade, including the activation of the serine/threonine kinase Akt (also known as PKB), which is a central node for regulating numerous cellular processes such as inflammation, cell survival, proliferation, and migration.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. adooq.com [adooq.com]

AS-605240: A Technical Guide on its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

AS-605240 is a potent and selective, orally active inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] As an ATP-competitive inhibitor, this compound has been instrumental in elucidating the role of PI3Kγ in a variety of cellular processes, particularly in inflammation and immune responses. This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound. The information presented herein is compiled from public domain sources and is intended to support researchers and drug development professionals in their evaluation of this compound. This document summarizes key preclinical safety findings, details the methodologies of relevant toxicological assays, and contextualizes the safety profile of this compound within the broader class of PI3K inhibitors.

Introduction

This compound, with the chemical name 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a small molecule that has garnered significant interest for its selective inhibition of PI3Kγ. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. The isoform-specific nature of this compound makes it a valuable tool for investigating the precise functions of PI3Kγ. While much of the research has focused on its efficacy in various disease models, a thorough understanding of its safety and toxicity is paramount for its potential therapeutic development. This guide aims to consolidate the available preclinical safety data, provide detailed experimental protocols for key toxicity assays, and offer a visual representation of the relevant signaling pathway and experimental workflows.

Non-Clinical Safety and Toxicity Profile

In Vitro Cytotoxicity

In vitro studies have provided initial insights into the cytotoxic potential of this compound in specific cell types. These studies are crucial for determining the therapeutic window of the compound and for guiding dose selection in further preclinical and clinical development.

| Cell Line | Assay Type | Duration of Exposure | Key Findings | Reference |

| Bone Marrow-Derived Macrophages (BMMs) | CCK-8 Assay | 24, 48, 72, and 96 hours | Concentrations < 5.0μM were not toxic and did not affect cell viability. | [2][3] |

| MC3T3-E1 (pre-osteoblast cells) | CCK-8 Assay | 96 hours | Concentrations lower than 1.25μM were considered safe and did not impact cell viability. | [2] |

In Vivo Observations

Observations from in vivo efficacy studies in animal models provide some indication of the systemic tolerance of this compound. It is important to note that these studies were not primarily designed as formal toxicology assessments.

| Animal Model | Dosing Regimen | Observations | Reference |

| Rats | 5, 15, and 25 mg/kg | No obvious side effects or toxic reactions were observed. | [4] |

| Ovariectomy-induced osteoporosis mice model | 20mg/kg every 3 days for 4 weeks | No adverse effects were reported in the study. | [5] |

| Mouse model of collagen-induced arthritis | 50 mg/kg (oral administration) | Suppressed joint inflammation and damage without reported toxicity. | [6] |

| RANTES-induced mouse model of peritonitis | ED50 of 9.1 mg/kg | Reduced neutrophil chemotaxis without reported toxicity. | [6] |

General Toxicity Profile of PI3K Inhibitors

Given the limited specific toxicity data for this compound, it is informative to consider the known adverse effects of the broader class of PI3K inhibitors. These on-target and off-target effects can provide a framework for anticipating potential toxicities. Common toxicities associated with PI3K inhibitors include:

-

Metabolic: Hyperglycemia is a frequent on-target effect due to the role of the PI3K/Akt pathway in insulin (B600854) signaling.[7]

-

Gastrointestinal: Diarrhea and colitis are commonly reported adverse events.[7]

-

Dermatologic: Rashes and other cutaneous reactions can occur.[8]

-

Hepatic: Elevations in liver enzymes have been observed with some PI3K inhibitors.[9]

-

Pulmonary: Pneumonitis, or inflammation of the lung tissue, is a less common but serious side effect.[10]

-

Hematologic: Bone marrow suppression, including neutropenia, has been reported.[9]

-

Cardiovascular: Hypertension has been noted with some inhibitors.[8]

-

Immunological: Both immunosuppressive effects leading to infections and immune-related adverse events have been documented.[8]

Signaling Pathway and Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kγ. By binding to the ATP-binding pocket of the enzyme, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B). The inhibition of this pathway modulates cellular responses such as inflammation, cell growth, proliferation, and survival.

Caption: PI3Kγ/Akt Signaling Pathway Inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for common in vitro assays used to assess the cytotoxicity of chemical compounds. These protocols serve as a guide and may require optimization for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay Workflow

The general workflow for assessing the in vitro cytotoxicity of a compound involves several key steps, from initial cell culture to data analysis.

Caption: General workflow for in vitro cytotoxicity testing.

Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan (B1609692) product.

Materials:

-

Target cells

-

Complete culture medium

-

96-well microplates

-

This compound

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Dispense 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1][11][12][13]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[13]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1][11][12][13]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[1][11][12][13]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][11][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

-

Target cells

-

Complete culture medium

-

96-well microplates

-

This compound

-

LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the CCK-8 assay protocol.

-

Controls: Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

Materials:

-

Target cells

-

Complete culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).[15]

-

Resuspension: Resuspend the cells in 1X Binding Buffer.[15][16]

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[15][16]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15]

-

Analysis: Analyze the stained cells by flow cytometry.[15][16]

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Conclusion

This compound is a well-characterized and selective inhibitor of PI3Kγ that serves as an invaluable research tool. The available preclinical data suggests a favorable safety profile at effective concentrations in the studied cell lines and animal models. However, it is crucial to acknowledge the current limitations in the publicly available, comprehensive toxicological data for this compound. Researchers and drug development professionals should consider the general toxicity profile of PI3K inhibitors when designing future studies. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the safety and toxicity of this compound, which is essential for a complete risk-benefit assessment and for guiding its potential translation into therapeutic applications. Further studies are warranted to establish a more complete and systematic safety profile for this compound.

References

- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 2. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound Blunts Osteoporosis by Inhibition of Bone Resorption [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. drugs.com [drugs.com]

- 10. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. toolsbiotech.com [toolsbiotech.com]

- 13. dojindo.co.jp [dojindo.co.jp]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. kumc.edu [kumc.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

in vitro activity of AS-605240

An In-Depth Technical Guide on the In Vitro Activity of AS-605240

Abstract

This compound is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ).[1] As an ATP-competitive inhibitor, it demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kγ in various physiological and pathological processes, particularly in inflammation and immune responses.[1][2][3] This document provides a comprehensive overview of the in vitro biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PI3Kγ.[1][4] By binding to the ATP-binding pocket of the enzyme, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][5] This action prevents the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase Akt (also known as PKB), thereby disrupting the entire signaling cascade that is crucial for cellular processes like chemotaxis, cell growth, proliferation, and survival.[1][3]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays.

Table 1: Isoform Selectivity in Cell-Free Kinase Assays

| PI3K Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ |

| PI3Kγ | 8[2][3] | 7.8[2] | 1-fold |

| PI3Kα | 60[2][3] | - | ~7.5-fold[3] |

| PI3Kβ | 270[2][3] | - | ~34-fold[2][3] |

| PI3Kδ | 300[2][3] | - | ~37.5-fold[2][3] |

Table 2: Cellular Activity in Murine Macrophages (RAW 264.7)

| Assay | Stimulus | IC50 |

| PKB/Akt Phosphorylation | C5a | 90 nM[1][2] |

| Chemotaxis | MCP-1 | 5.31 µM[2] |

Signaling Pathway

This compound primarily targets the PI3Kγ/Akt signaling pathway, which is a critical regulator of inflammatory and immune responses.

Caption: PI3K/Akt signaling pathway inhibition by this compound.

Experimental Protocols

In Vitro PI3K Lipid Kinase Assay

This protocol details the procedure for measuring the kinase activity of PI3K isoforms and the inhibitory effect of this compound in a cell-free system.[3]

Objective: To determine the IC50 values of this compound against Class I PI3K isoforms (α, β, γ, δ).

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ)

-

Kinase Buffer (specific to each isoform)

-

Lipid Vesicles (e.g., PtdIns/PtdSer)

-

This compound (serially diluted in DMSO)

-

γ-[³³P]ATP

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads

-

Microplate scintillation counter

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a microplate, combine the specific purified PI3K isoform, kinase buffer, and lipid vesicles with either this compound or a DMSO vehicle control.

-

Isoform-Specific Conditions:

-

PI3Kγ: Incubate 100 ng of enzyme with lipid vesicles (18 µM PtdIns, 250 µM PtdSer) and 15 µM ATP containing γ-[³³P]ATP. The buffer should include 10 mM MgCl₂ and 0.1% Na Cholate.[3]

-

PI3Kα: Incubate 60 ng of enzyme with lipid vesicles (212 µM PtdIns, 58 µM PtdSer) and 89 µM ATP containing γ-[³³P]ATP.[2][3]

-

PI3Kβ: Incubate 100 ng of enzyme with lipid vesicles (225 µM PtdIns, 45 µM PtdSer) and 70 µM ATP containing γ-[³³P]ATP in a buffer with 4 mM MgCl₂.[2]

-

PI3Kδ: Incubate 90 ng of enzyme with lipid vesicles (100 µM PtdIns, 170 µM PtdSer) and 65 µM ATP containing γ-[³³P]ATP in a buffer with 1 mM MgCl₂.[2]

-

-

Initiation and Incubation: Start the kinase reaction by adding the ATP mixture. Incubate at room temperature for a specified time (e.g., 2 hours).[2]

-

Termination and Detection: Stop the reaction by adding SPA beads.[2] Measure the incorporation of ³³P into the lipid substrate using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro PI3K lipid kinase assay.

Inhibition of PKB/Akt Phosphorylation Assay

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the PI3K signaling pathway.[1][2]

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced Akt phosphorylation.

Materials:

-

RAW 264.7 mouse macrophage cells

-

Cell culture medium (e.g., DMEM)

-

Serum-free medium

-

This compound (dissolved in DMSO)

-

Stimulant (e.g., 50 nM C5a)

-

Cell lysis buffer

-

Phosphorylated Ser473 Akt-specific antibody

-

ELISA or Western Blotting reagents

Methodology:

-

Cell Culture: Culture RAW 264.7 cells to an appropriate confluency.

-

Starvation: Starve the cells in serum-free medium for at least 3 hours to reduce basal Akt phosphorylation.[2]

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes.[2]

-

Stimulation: Stimulate the cells with a PI3Kγ-dependent agonist, such as 50 nM C5a, for 5 minutes to induce Akt phosphorylation.[1][2]

-

Cell Lysis: Immediately wash the cells with cold PBS and lyse them to extract total protein.

-

Detection: Measure the levels of phosphorylated Akt (Ser473) using a standard ELISA or Western Blot protocol with a phospho-specific antibody.

-

Data Analysis: Normalize the phosphorylated Akt signal to total Akt or a loading control. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Chemotaxis Assay

This protocol outlines a method to assess the effect of this compound on chemoattractant-induced cell migration.[1][2]

Objective: To measure the inhibition of MCP-1-induced chemotaxis in RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

-

Chemoattractant (e.g., MCP-1)

-

This compound

-

Cell staining solution (e.g., Diff-Quik)

Methodology:

-

Cell Preparation: Resuspend serum-starved RAW 264.7 cells in a serum-free medium. Pre-incubate the cells with various concentrations of this compound or a DMSO control.

-

Chamber Setup: Place the chemoattractant (MCP-1) in the lower wells of the chemotaxis chamber. Place the cell suspension in the upper chamber (insert).

-

Incubation: Incubate the chamber for a sufficient time (e.g., 2-4 hours) at 37°C to allow cell migration through the membrane.

-

Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Caption: General workflow for a cell chemotaxis assay.

Conclusion

This compound is a well-characterized and highly selective inhibitor of PI3Kγ.[1][3] Its in vitro profile demonstrates potent inhibition of the PI3Kγ isoform in enzymatic assays and effective blockade of the downstream PI3K/Akt signaling pathway in relevant cell-based models, leading to the suppression of key cellular functions like chemotaxis.[1][2] The detailed data and protocols provided in this guide offer a solid foundation for researchers to utilize this compound as a specific pharmacological tool to investigate the biological roles of PI3Kγ.

References

The PI3Kγ Inhibitor AS-605240: An In-Depth Technical Guide to its In Vivo Efficacy in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of AS-605240, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in various mouse models of disease. This compound has demonstrated significant therapeutic potential in preclinical studies for a range of conditions, including inflammatory diseases and cancer, primarily by modulating immune responses. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy Data of this compound In Vivo

The following tables summarize the quantitative outcomes of this compound treatment across different mouse models, providing a clear comparison of its effects.

Table 1: Efficacy of this compound in Inflammatory and Autoimmune Disease Models

| Disease Model | Mouse Strain | Dosage and Administration | Key Quantitative Outcomes | Reference |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) | 50 mg/kg, p.o. | Substantially reduced clinical and histological signs of joint inflammation. | [1][2][3] |

| Rheumatoid Arthritis | αCII-Induced Arthritis | 50 mg/kg | Protected against αCII-induced arthritis symptoms. | [4] |

| Autoimmune Diabetes | Non-obese diabetic (NOD) | 30 mg/kg, i.p. | Prevented diabetes onset, reversed hyperglycemia, suppressed autoreactive T cells, and increased Tregs. | [1][5] |

| Pulmonary Fibrosis | Bleomycin-induced | 25 and 50 mg/kg | Markedly reduced total cell count and numbers of macrophages, neutrophils, and lymphocytes in BALF. Significantly reduced TNF-α and IL-1β levels. | [1] |

| Peritonitis | RANTES-induced | ED₅₀ of 9.1 mg/kg | Reduced peritoneal neutrophil recruitment. | [1][4] |

| Ischemic Stroke | tMCAO | Not specified | Improved neurological function score and reduced infarct size. | [6] |

| Cutaneous Leishmaniasis | L. mexicana infection | Not specified | Significantly enhanced resistance to infection, associated with suppressed parasite entry into phagocytes. | [7] |

| Osteoporosis | Ovariectomy (OVX)-induced | 20 mg/kg, i.p. every 3 days | Inhibited bone loss; micro-CT scans showed a significant decrease in BV/TV, Tb.N, and Tb.Th in treated mice compared to controls. | [8][9] |

Table 2: Efficacy of this compound in Cancer Mouse Models

| Cancer Model | Mouse Strain | Cell Line | Dosage and Administration | Key Quantitative Outcomes | Reference |

| Neuroblastoma | SCID | SK-N-LO (PI3Kγ positive) | Not specified | Suppressed tumor growth and induced apoptosis. | [10][11] |

| Neuroblastoma | SCID | SK-N-AS (PI3Kγ deficient) | Not specified | No significant effect on tumor growth. | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the literature.

Neuroblastoma Xenograft Model Protocol[10][11][12]

-

Cell Culture: PI3Kγ-positive (SK-N-LO) and PI3Kγ-deficient (SK-N-AS) human neuroblastoma cell lines are cultured in appropriate media.

-

Animal Model: Severe Combined Immunodeficiency (SCID) mice are used to prevent rejection of the human tumor xenografts.

-

Tumor Implantation: Neuroblastoma cells are implanted subcutaneously into the lumbar region of the mice.

-

Treatment: Once tumors become palpable, mice are randomized into treatment and control groups. This compound, dissolved in a vehicle such as 5% DMSO/NaCl, is administered, typically via intraperitoneal or oral routes.

-

Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored to assess toxicity.

Collagen-Induced Arthritis (CIA) Model Protocol[2][3][13]

-

Immunization: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant at the base of the tail.

-

Booster: A booster immunization is typically given 21 days after the primary immunization.

-

Treatment: Oral administration of this compound (e.g., 50 mg/kg) or vehicle control begins at the onset of clinical signs of arthritis.

-

Clinical Assessment: The severity of arthritis is scored based on paw swelling and inflammation.

-

Histological Analysis: At the end of the study, joints are collected, fixed, and sectioned for histological evaluation of inflammation, cartilage damage, and bone erosion.

Visualizing the Mechanisms of this compound

Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding the action and evaluation of this compound.

Caption: Simplified PI3Kγ signaling pathway inhibited by this compound.

Caption: General experimental workflow for in vivo efficacy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting PI3K in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

AS-605240 (CAS 648450-29-7): A Technical Guide for Selective PI3Kγ Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AS-605240, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This compound, with the CAS number 648450-29-7, is a valuable tool for investigating the specific roles of PI3Kγ in various cellular processes, particularly in inflammation and immune responses. This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes its signaling pathway and experimental workflows.

Core Compound Profile

This compound, chemically known as 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is an ATP-competitive inhibitor of PI3Kγ.[1][2] Its selectivity for the γ isoform over other Class I PI3K isoforms makes it a critical research tool for dissecting the specific functions of PI3Kγ in complex biological systems.[1][3]

Quantitative Data Summary

The inhibitory activity of this compound against various PI3K isoforms has been characterized through cell-free assays, with the half-maximal inhibitory concentration (IC50) values highlighting its selectivity for PI3Kγ.

| PI3K Isoform | IC50 (nM) | Ki (nM) | Selectivity vs. PI3Kγ |

| PI3Kγ | 8[2][3][4][5] | 7.8[5][6] | - |

| PI3Kα | 60[3][4][5] | - | 7.5-fold[3][4][7] |

| PI3Kβ | 270[3][4][5] | - | >30-fold[3][4][7] |

| PI3Kδ | 300[3][4][5] | - | >30-fold[3][4][7] |

Mechanism of Action: The PI3K/Akt Signaling Pathway

This compound exerts its inhibitory effect by competing with ATP for the binding site on the p110γ catalytic subunit of PI3Kγ.[1][8] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[3] The reduction in PIP3 levels at the plasma membrane inhibits the recruitment and activation of downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[3][9] The subsequent lack of Akt activation disrupts a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation.[3]

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro PI3K Lipid Kinase Assay

This protocol outlines the methodology to determine the inhibitory activity of this compound against different PI3K isoforms in a cell-free system.

Objective: To determine the IC50 value of this compound for each PI3K isoform.

Materials:

-

Purified recombinant human PI3K isoforms (α, β, γ, δ)

-

This compound dissolved in DMSO

-

Kinase buffer

-

Lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer)

-

γ-[33P]ATP

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads

Methodology:

-

Reaction Setup: In a suitable reaction vessel, combine the purified PI3K isoform, kinase buffer, and lipid vesicles.

-

Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding γ-[33P]ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a predetermined duration (e.g., 2 hours).[4]

-

Termination of Reaction: Stop the reaction by adding neomycin-coated SPA beads.

-

Detection: Measure the radioactivity incorporated into the lipid vesicles using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Isoform-Specific Conditions:

| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ |

| Enzyme | 100 ng | 60 ng | 100 ng | 90 ng |

| PtdIns | 18 µM | 212 µM | 225 µM | 100 µM |

| PtdSer | 250 µM | 58 µM | 45 µM | 170 µM |

| ATP | 15 µM | 89 µM | 70 µM | 65 µM |

| MgCl2 | 10 mM | - | 4 mM | 1 mM |

| Na Cholate | 0.1% | - | - | - |

Data sourced from[3].

Caption: Workflow for the in vitro PI3K lipid kinase assay.

Cell-Based PKB/Akt Phosphorylation Assay

This protocol describes a method to assess the functional inhibition of the PI3K pathway by this compound in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced PKB/Akt phosphorylation.

Cell Line: RAW 264.7 mouse macrophages[4]

Materials:

-

RAW 264.7 cells

-

Serum-free cell culture medium

-

This compound dissolved in DMSO

-

Agonist (e.g., 50 nM C5a)[4]

-

Lysis buffer

-

Phospho-Akt (Ser473) specific antibody

-

Standard ELISA or Western blotting reagents

Methodology:

-

Cell Culture and Starvation: Culture RAW 264.7 cells to the desired confluency. Prior to the experiment, starve the cells in serum-free medium for 3 hours.[4]

-

Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or DMSO for 30 minutes.[4]

-

Agonist Stimulation: Stimulate the cells with an agonist (e.g., 50 nM C5a) for 5 minutes to induce PI3K signaling.[4]

-

Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.

-

Detection of Phospho-Akt: Quantify the levels of phosphorylated Akt (Ser473) in the cell lysates using a phospho-specific antibody in an ELISA or Western blot format.

-

Data Analysis: Normalize the phospho-Akt signal to the total protein concentration or a loading control. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

In Vivo Applications

This compound has demonstrated efficacy in various animal models, primarily those related to inflammation. For instance, in a RANTES-induced mouse model of peritonitis, this compound reduced neutrophil chemotaxis with an ED50 of 9.1 mg/kg.[4] Furthermore, in a mouse model of collagen-induced arthritis, a 50 mg/kg dose of this compound was shown to suppress joint inflammation and damage.[4] These studies highlight the potential of this compound as a therapeutic agent in inflammatory diseases.

Conclusion

This compound is a potent and selective PI3Kγ inhibitor that serves as an indispensable tool for researchers in both academic and industrial settings. Its well-characterized inhibitory profile and demonstrated in vitro and in vivo activity make it a cornerstone for studies on the physiological and pathological roles of PI3Kγ. The detailed protocols and data presented in this guide offer a solid foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential of targeting the PI3Kγ signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

AS-605240: A Technical Guide for Selective PI3Kγ Inhibition

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

AS-605240 is a potent, selective, and orally active inhibitor of phosphoinositide 3-kinase γ (PI3Kγ). As an ATP-competitive inhibitor, it demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms, rendering it an invaluable tool for investigating the specific roles of PI3Kγ in physiological and pathological processes, particularly in inflammation and autoimmune diseases. This document provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for this compound.

Chemical and Pharmacological Properties

This compound, chemically known as (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1] Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of PI3Kγ, which blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][3][4][5] This event is a critical upstream step in the PI3K/Akt signaling cascade.

Physicochemical Data

| Property | Value | References |

| Molecular Formula | C₁₂H₇N₃O₂S | [1][2][6][7][8] |

| Molecular Weight | 257.27 g/mol | [1][5][6][7] |

| CAS Number | 648450-29-7 | [1] |

| IUPAC Name | (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione | [1] |

| Appearance | Light reddish or pink to orange solid powder | [6] |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol | [2][6][7][8] |

Biochemical Potency and Selectivity

This compound exhibits high potency for PI3Kγ with notable selectivity against other Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC₅₀) from cell-free kinase assays are summarized below.

| Target Isoform | IC₅₀ Value (nM) | References |

| PI3Kγ | 8 | [2][4][5][7][9] |

| PI3Kα | 60 | [2][4][5][8] |

| PI3Kβ | 270 | [2][4][5][8] |

| PI3Kδ | 300 | [2][4][5][8] |

Cellular and In Vivo Activity

The inhibitory action of this compound has been validated in various cellular and preclinical models.

| Assay / Model | Metric | Value | References |

| C5a-mediated Akt/PKB Phosphorylation (RAW 264.7 cells) | IC₅₀ | 90 nM | [2][4][9] |

| RANTES-induced Peritoneal Neutrophil Recruitment (Mouse) | ED₅₀ | 9.1 mg/kg | [2] |

| Collagen-Induced Arthritis (Mouse Model) | Effective Dose | 50 mg/kg (p.o.) | [4] |

Signaling Pathway and Experimental Workflow

PI3Kγ Signaling Pathway Inhibition

This compound targets PI3Kγ, which is typically activated downstream of G-protein coupled receptors (GPCRs) by stimuli such as chemokines. Inhibition of PI3Kγ prevents the formation of PIP3, a crucial secondary messenger that recruits and activates pleckstrin homology (PH) domain-containing proteins like Akt (Protein Kinase B) to the plasma membrane. This blockade disrupts downstream signaling events that regulate cell survival, migration, and inflammatory responses.

Drug Discovery and Evaluation Workflow

The preclinical evaluation of a kinase inhibitor like this compound follows a logical progression from initial biochemical characterization to complex in vivo disease models. This workflow ensures a thorough assessment of potency, selectivity, cellular activity, and therapeutic efficacy.

Experimental Protocols

Protocol: In Vitro PI3Kγ Kinase Assay

This protocol outlines a method to determine the IC₅₀ value of this compound against purified PI3Kγ using a radiometric assay.

Materials:

-

Recombinant human PI3Kγ enzyme.

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% CHAPS.

-

Lipid Vesicles: Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer) in a 1:1 ratio.

-

ATP Mix: Cold ATP and γ-[³³P]ATP.

-

This compound stock solution in DMSO.

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads.

-

96-well microplate.

-

Scintillation counter.

Methodology:

-

Compound Preparation : Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Kinase Buffer. Include a DMSO-only vehicle control.

-

Reaction Setup : To each well of a 96-well plate, add the following in order:

-

Diluted this compound or vehicle control.

-

Recombinant PI3Kγ enzyme diluted in Kinase Buffer.

-

Lipid vesicles.

-

-

Initiate Reaction : Start the kinase reaction by adding the ATP Mix (containing γ-[³³P]ATP).

-

Incubation : Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate Reaction : Stop the reaction by adding Neomycin-coated SPA beads, which bind to the phosphorylated lipid product.

-

Detection : Allow the beads to settle for at least 4 hours. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[5][10]

Protocol: Akt Phosphorylation Assay in RAW 264.7 Macrophages

This protocol uses Western blotting to measure the inhibition of agonist-induced Akt phosphorylation in a relevant cell line.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete Culture Medium: DMEM with 10% FBS.

-

Stimulant: C5a or MCP-1.

-

This compound stock solution in DMSO.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary Antibodies: Anti-phospho-Akt (Ser473) and Anti-total-Akt.

-

HRP-conjugated secondary antibody.

-

ECL substrate and imaging system.

Methodology:

-

Cell Culture : Plate RAW 264.7 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.[11]

-

Inhibitor Treatment : Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour.

-

Stimulation : Stimulate the cells with a pre-determined concentration of C5a (e.g., 50 nM) or MCP-1 for 5-10 minutes.[8]

-

Cell Lysis : Immediately wash the cells with ice-cold PBS and add Lysis Buffer to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot :

-

Separate equal amounts of protein (e.g., 20 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Analysis : Strip the membrane and re-probe for total Akt to serve as a loading control. Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.

Protocol: In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes a widely used model of rheumatoid arthritis to assess the in vivo efficacy of this compound.[3]

Materials:

-

Animal Model: Male DBA/1 mice, 8-10 weeks old.[1]

-

Bovine Type II Collagen solution (2 mg/mL in 0.05 M acetic acid).

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

This compound formulation for oral gavage.

-

Calipers for paw thickness measurement.

Methodology:

-

Induction of Arthritis (Day 0) :

-

Prepare an emulsion of Type II Collagen and CFA in a 1:1 ratio.

-

Administer a 100 µL subcutaneous injection of the emulsion at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21) :

-

Prepare an emulsion of Type II Collagen and IFA in a 1:1 ratio.

-

Administer a 100 µL subcutaneous booster injection at a different site near the base of the tail.[2]

-

-

Treatment Regimen :

-

Begin oral gavage administration of this compound (e.g., 50 mg/kg) or vehicle control daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.

-

-

Disease Assessment :

-

Monitor mice 3-4 times per week for the onset and severity of arthritis, typically starting around Day 24.

-

Score each paw based on a clinical scale (e.g., 0-4) for erythema, swelling, and joint deformity. The maximum score per mouse is 16.

-

Measure paw thickness using calipers as a quantitative measure of inflammation.[3]

-

-

Endpoint Analysis :

-

At the end of the study (e.g., Day 42-56), euthanize the mice.

-

Collect paws/joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Blood samples may be collected for cytokine analysis.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its demonstrated efficacy in a range of in vitro and in vivo models of inflammation underscores its value as a critical research tool for dissecting the role of PI3Kγ in immune cell function and inflammatory pathologies. The detailed protocols provided in this guide offer a robust foundation for researchers to further investigate the therapeutic potential of targeting PI3Kγ with this compound.

References

- 1. chondrex.com [chondrex.com]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. bowdish.ca [bowdish.ca]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

AS-605240: A Technical Guide for the Selective Inhibition of PI3Kγ in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-605240 is a potent, orally active, and ATP-competitive inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in cellular signaling.[1][2] With a high degree of selectivity for the γ isoform over other Class I PI3K isoforms, this compound has emerged as an invaluable research tool for dissecting the specific roles of PI3Kγ in a multitude of physiological and pathological processes, particularly in inflammation, immune responses, and cancer.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, isoform selectivity, and its application in various experimental models. Detailed experimental protocols and structured data tables are presented to facilitate its effective use in the laboratory.

Introduction to this compound

This compound, chemically identified as 5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the PI3Kγ enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This step is critical for the activation of downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, which governs a wide array of cellular functions including cell growth, proliferation, survival, and motility.[5][6] The predominant expression of PI3Kγ in hematopoietic cells makes this compound a particularly useful tool for studying immune cell function and inflammatory diseases.[4][7]

Mechanism of Action and Signaling Pathway

This compound selectively targets the p110γ catalytic subunit of PI3Kγ.[8] By blocking the generation of PIP3, this compound prevents the recruitment and activation of downstream signaling proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent kinase-1 (PDK1).[5][9] This leads to the attenuation of the entire PI3K/Akt/mTOR signaling cascade.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for PI3Kγ with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for the γ isoform over other Class I PI3Ks is a key feature for its utility as a research tool.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Ki (nM) | Selectivity Fold vs. PI3Kγ |

| PI3Kγ | 8[10][11] | 7.8[10] | 1 |

| PI3Kα | 60[2][10][11] | - | 7.5 |

| PI3Kβ | 270[10][11] | - | 33.75 |

| PI3Kδ | 300[10][11] | - | 37.5 |

Table 2: Cellular and In Vivo Efficacy of this compound

| Assay | Cell Line / Model | Endpoint | Value |

| C5a-mediated PKB phosphorylation | RAW264.7 macrophages | IC50 | 90 nM[10][12] |

| MCP-1-induced chemotaxis | RAW264.7 cells | IC50 | 5.31 µM[10] |

| RANTES-induced peritonitis | Mouse model | Neutrophil chemotaxis (ED50) | 9.1 mg/kg[2][10] |

| Collagen-induced arthritis | Mouse model | Joint inflammation suppression | 50 mg/kg[10] |

| OVX-induced osteoporosis | Mouse model | Protection against bone loss | 20 mg/kg[13][14] |

Experimental Protocols

In Vitro PI3K Lipid Kinase Assay

This assay measures the enzymatic activity of PI3K isoforms and the inhibitory effect of this compound.

Caption: Workflow for the In Vitro PI3K Lipid Kinase Assay.

Methodology:

-

Reaction Setup: In a microplate well, incubate the purified recombinant human PI3K isoform (e.g., 100 ng for PI3Kγ) with the appropriate kinase buffer at room temperature.[11]

-

Component Addition: Add lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (B164497) (PtdSer), and varying concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control.[3][11] Pre-incubate for 10-15 minutes.[3]

-

Reaction Initiation: Start the kinase reaction by adding ATP spiked with γ-[33P]ATP. The final concentrations of ATP and lipids should be optimized for each isoform.[11]

-

Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 2 hours).[10]

-

Reaction Termination and Detection: Stop the reaction by adding neomycin-coated Scintillation Proximity Assay (SPA) beads, which bind to the phosphorylated lipid product.[3] Measure the radioactivity using a microplate scintillation counter.[3]

-

Data Analysis: Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[4]

Cellular Akt Phosphorylation Assay (Western Blot)

This protocol assesses the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

Caption: Workflow for Western Blot Analysis of Akt Phosphorylation.

Methodology:

-

Cell Culture and Starvation: Culture cells (e.g., RAW264.7 macrophages) to the desired confluency. Starve the cells in serum-free medium for 3 hours prior to the experiment.[10]

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.[10]

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., 50 nM C5a) for 5 minutes to activate the PI3K pathway.[10]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Normalization: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Applications in Research

This compound has been utilized in a wide range of research applications to investigate the role of PI3Kγ in various biological contexts:

-

Inflammation and Immunology: Due to the high expression of PI3Kγ in immune cells, this compound is extensively used to study inflammatory responses. It has been shown to reduce neutrophil chemotaxis and suppress joint inflammation in animal models of peritonitis and arthritis.[2][10]

-

Cancer Research: While pan-PI3K inhibitors are common in oncology research, the selective inhibition of PI3Kγ with this compound allows for the investigation of the specific role of this isoform in the tumor microenvironment and in inflammation-driven cancers.[4]

-

Metabolic Diseases: Studies in ob/ob mice, a model for obesity-induced diabetes, have shown that this compound can lower blood glucose levels and improve insulin (B600854) sensitivity.[10][15]

-

Neuroscience: this compound has been explored for its potential neuroprotective effects, with studies showing it can ameliorate cognitive deficits in a rat model of Alzheimer's disease.[16][17]

-